Fidexaban-d3
Description
Fidexaban-d3 is a deuterated analog of Fidexaban (CAS 183305-24-0), a direct Factor Xa inhibitor used in anticoagulant therapy. The "-d3" designation indicates the substitution of three hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification enhances the compound’s utility as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic studies, minimizing ion suppression and improving analytical precision .
Propriétés
Numéro CAS |
1346601-11-3 |
|---|---|
Formule moléculaire |
C₂₅H₂₁D₃F₂N₆O₅ |
Poids moléculaire |
529.51 |
Synonymes |
N-[2-[5-(aminoiminomethyl)-2-hydroxyphenoxy]-6-[3-[4,5-dihydro-1-(methyl-d3)-1H-imidazol-2-yl]phenoxy]-3,5-difluoro-4-pyridinyl]-N-methylglycine; CI 1031-d3; Fidexaban-d3; ZK 807834-d3; |
Origine du produit |
United States |
Méthodes De Préparation
The synthesis of fidexaban-d3 involves the incorporation of deuterium atoms into the fidexaban molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route often involves the use of deuterated reagents and solvents under specific reaction conditions to ensure the selective incorporation of deuterium . Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Fidexaban-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Fidexaban-d3 has a wide range of scientific research applications. In chemistry, it is used as a reference standard for the study of deuterated compounds and their properties . In biology and medicine, this compound is being investigated for its potential to prevent thrombotic events in patients with atrial fibrillation. Additionally, it is used in pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs in the body . In industry, this compound may be used in the development of new anticoagulant therapies .
Mécanisme D'action
Fidexaban-d3 exerts its effects by inhibiting factor Xa, an enzyme that plays a crucial role in the blood coagulation cascade . By inhibiting factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots . The molecular targets of this compound include the active site of factor Xa, where it binds and inhibits the enzyme’s activity . This inhibition disrupts the coagulation pathway and prevents thrombus formation .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Fidexaban-d3 belongs to a class of deuterated Factor Xa inhibitors, which also includes Letaxaban-d5 and YM 60828-d3. Below is a detailed comparison of these compounds and their non-deuterated counterparts:
Structural and Analytical Properties
Key Observations:
- Deuterium Substitution: this compound and Letaxaban-d5 differ in the number of deuterium atoms (3 vs. 5), which impacts their mass spectral profiles. Deuterated analogs are critical for distinguishing analyte signals from endogenous matrix effects in bioanalytical workflows .
- Parent Compounds : Fidexaban and Letaxaban are clinically relevant anticoagulants, whereas YM 60828 and DPC 423 are primarily research tools or preclinical candidates .
Functional and Clinical Comparisons
- Fidexaban vs. Letaxaban : Both are orally active Factor Xa inhibitors, but Letaxaban (CAS 870262-90-1) has a distinct pharmacokinetic profile, with a longer half-life in some studies .
- Deuterated vs. For example, this compound’s deuterium atoms shift its molecular ion peak, allowing precise detection alongside non-deuterated Fidexaban .
Research Context
describes structurally distinct Factor Xa inhibitors (e.g., compounds 6m, 6n, 6o) featuring benzodioxol and quinazolinone moieties. While these share the therapeutic target (Factor Xa), their chemical scaffolds differ significantly from this compound, which retains the core structure of Fidexaban with targeted deuterium substitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
